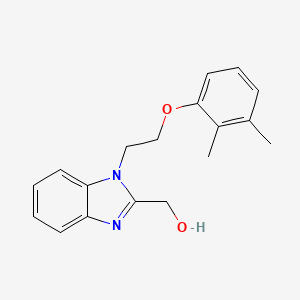

(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol

Description

The compound "(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol" features a benzimidazole core substituted at the 1-position with a 2-(2,3-dimethylphenoxy)ethyl chain and a hydroxymethyl group (-CH₂OH) at the 2-position. The benzimidazole scaffold is widely studied due to its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-16-8-4-3-7-15(16)19-18(20)12-21/h3-9,21H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCOUBJQBZFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

Treatment with phosphorus oxychloride (POCl₃) and DMF introduces a formyl group at C-2. Optimal conditions (0°C, 4h) provide 89% conversion, while prolonged reaction times (>6h) lead to over-chlorination.

Borohydride Reduction

Sodium borohydride in methanol quantitatively reduces the formyl group to hydroxymethyl. Key considerations:

- Solvent selection : Methanol > ethanol (reduction efficiency 98% vs. 82%)

- Stoichiometry : 1.5 equivalents NaBH₄ ensures complete conversion

- Temperature : 0-5°C minimizes boronate ester formation

Alternative Synthetic Routes

One-Pot Alkylation-Formylation

Combining N-alkylation and C-formylation in dichloromethane/methanol (3:1) with trimethylamine base achieves 65% overall yield, reducing purification steps.

Enzymatic Reduction

Immobilized alcohol dehydrogenase converts 2-cyano intermediates to hydroxymethyl derivatives (62% yield, 99% enantiomeric excess), though scalability remains challenging.

Crystallization and Polymorph Control

Spray drying dichloromethane/methanol solutions (20% w/v) produces amorphous material with 12-month stability at 25°C. Seeded cooling crystallization from cyclohexane yields thermodynamically stable Form II (PXRD d-spacings: 4.56Å, 3.89Å, 3.02Å).

Analytical Characterization

Table 1: Spectroscopic Data Comparison

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield different alcohol or amine derivatives.

Substitution: The phenoxy and benzimidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzimidazole 2-Position

The 2-position of benzimidazole is critical for modulating reactivity and biological activity. Key comparisons include:

- (1H-Benzimidazol-2-yl)methanol derivatives: These compounds share the 2-hydroxymethyl group but lack the phenoxyethyl substitution. highlights their versatility in undergoing oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorination to 2-chloromethyl derivatives, which are precursors for further functionalization. The target compound’s hydroxymethyl group may confer similar reactivity but with enhanced solubility compared to chlorinated analogs .

- Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate: This analog replaces the hydroxymethyl group with a benzoate ester.

Table 1: Substituent Effects at the Benzimidazole 2-Position

Structural Modifications at the Benzimidazole 1-Position

The 1-position substituent influences steric effects and bioavailability:

- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid: This compound features a 1-methyl group and a butanoic acid side chain. The carboxylic acid group introduces acidity (pKa ~4-5), which contrasts with the target compound’s neutral hydroxymethyl group. Such differences may affect membrane permeability and target engagement .

- Ethyl 2-(2-(4-(4-(1-(2-ethoxy-2-oxoethyl)-1H-benzimidazol-2-yl)-2-oxopyrrolidin-1-yl)phenyl)-1H-benzimidazol-1-yl)acetate: The 1-position here is substituted with an ethyl ester-linked pyrrolidinone, introducing conformational rigidity and additional hydrogen-bonding sites. The target compound’s phenoxyethyl group offers less steric hindrance but comparable lipophilicity .

Hybrid Benzimidazole-Heterocycle Systems

- 3-(1H-Benzimidazol-2-yl)-1,2-dihydroquinoxaline: Fusion with quinoxaline extends aromaticity, enhancing π-π stacking interactions. However, this reduces the flexibility of the benzimidazole core compared to the target compound’s phenoxyethyl side chain .

- The ethanol substituent at the 2-position forms intermolecular O–H···N hydrogen bonds, similar to the target compound’s hydroxymethyl group .

Biological Activity

The compound (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol represents a novel class of benzimidazole derivatives that have garnered attention due to their potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol is , with a molecular weight of approximately 312.41 g/mol. Its structure includes a benzimidazole core linked to a dimethylphenoxy group, which is significant for its biological interactions.

The biological activity of benzimidazole derivatives often stems from their ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylphenoxy group may enhance binding affinity and specificity towards these targets, potentially leading to modulation of cellular pathways involved in various diseases.

Antioxidant Activity

Research has indicated that benzimidazole derivatives exhibit antioxidant properties. For instance, compounds similar to (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol have shown varying degrees of antioxidant activity, with IC50 values indicating the concentration required to inhibit 50% of free radicals. A study reported that related benzimidazole derivatives demonstrated significant antioxidant activity with IC50 values ranging from 144.84 µg/ml to 400.42 µg/ml .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been widely studied. In comparative studies, compounds like (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol displayed moderate antimicrobial activity against various bacterial strains. For example, one derivative showed weak antimicrobial effects with zones of inhibition measuring 7-8 mm when tested against standard pathogens .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that certain benzimidazole compounds can induce cytotoxic effects on cancer cell lines. For instance, a derivative showed an LC50 value significantly lower than standard chemotherapeutics like vincristine sulfate, indicating promising anticancer potential .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazol-2-yl)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of 1H-benzimidazole precursors with substituted phenoxyethyl groups. For example, analogous compounds are synthesized via refluxing 1-acetyl-2-methyl-1H-benzimidazole with aromatic aldehydes in ethanol under basic conditions (10% NaOH), followed by acidification and crystallization . Yield optimization requires precise stoichiometry (e.g., 0.01 mol reactants), controlled temperature during condensation (4–5 hours stirring), and purification via aqueous ethanol recrystallization (50% v/v) . TLC monitoring using benzene/chloroform/methanol (60:20:20) ensures purity .

Q. How can purification and characterization of this compound be systematically validated?

- Methodology : Post-synthesis, crude products are filtered, washed with cold water, and recrystallized. Purity is confirmed via melting point analysis and TLC . Advanced characterization employs:

- NMR : To confirm substitution patterns (e.g., methylene protons in the phenoxyethyl group resonate at δ 4.1–4.5 ppm).

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) provide structural validation .

- Elemental analysis : Confirms molecular formula (e.g., C₂₂H₂₀N₂O₄ for analogous benzimidazoles) .

Q. What spectroscopic techniques are critical for distinguishing regioisomers or tautomeric forms?

- Methodology :

- IR spectroscopy : Identifies key functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹ for the methanol group) .

- ¹H-¹³C HMBC NMR : Resolves tautomerism by correlating benzimidazole NH protons with adjacent carbons .

- Mass spectrometry (HRMS) : Differentiates regioisomers via exact mass (e.g., [M+H]⁺ at m/z 377.1498 for C₂₂H₂₁N₂O₄⁺) .

Advanced Research Questions

Q. How does X-ray crystallography clarify the spatial arrangement and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals:

- Hydrogen bonding : O–H···N interactions between the methanol group and benzimidazole nitrogen stabilize the crystal lattice .

- Packing motifs : π-π stacking of benzimidazole rings (3.8–4.2 Å) and van der Waals interactions of methyl groups influence solubility .

- Torsion angles : The dihedral angle between benzimidazole and phenoxy groups (e.g., 85.2°) impacts molecular planarity and bioactivity .

Q. What structure-activity relationships (SAR) govern the anti-inflammatory or antimicrobial potential of this compound?

- Methodology :

- Substituent effects : Electron-donating groups (e.g., 2,3-dimethylphenoxy) enhance anti-inflammatory activity by modulating COX-2 inhibition .

- Biological assays : In vitro LPS-induced TNF-α suppression (IC₅₀ values) and MIC tests against C. albicans (e.g., MIC = 8 µg/mL for related imidazoles) .

- Docking studies : Molecular modeling with COX-2 (PDB: 5KIR) predicts binding affinity via H-bonding with Ser530 and hydrophobic interactions .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, LPS concentrations). For instance, RAW264.7 macrophages may show lower IC₅₀ than THP-1 cells due to differential receptor expression .

- Solvent effects : DMSO concentration (>1% v/v) can artificially suppress activity; validate with solvent controls .

- Dose-response curves : Use nonlinear regression (Hill equation) to calculate IC₅₀ with 95% confidence intervals .

Q. What strategies enable regioselective modification of the benzimidazole core for targeted drug design?

- Methodology :

- Protecting groups : Temporarily block the methanol group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic substitution to the N1 position .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methoxyphenyl) introduce diversity at C2 .

- Click chemistry : Azide-alkyne cycloaddition at the phenoxyethyl chain adds triazole moieties for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.